5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentan-1-ol
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Overview
Description
5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an amino group and two methyl groups on the pyrazole ring, as well as a pentanol side chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-aminopentanol under acidic or basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the amino and pentanol groups, making it less versatile in terms of chemical reactivity and biological activity.
4-Amino-3,5-dimethyl-1H-pyrazole: Similar structure but lacks the pentanol side chain, which may affect its solubility and interaction with biological targets.
5-(3,5-Dimethyl-1H-pyrazol-1-yl)pentan-1-ol: Similar structure but lacks the amino group, which may influence its chemical reactivity and biological activity.
Uniqueness
5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol is unique due to the presence of both the amino group and the pentanol side chain, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications in various fields of research and industry .
Properties
Molecular Formula |
C10H19N3O |
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Molecular Weight |
197.28 g/mol |
IUPAC Name |
5-(4-amino-3,5-dimethylpyrazol-1-yl)pentan-1-ol |
InChI |
InChI=1S/C10H19N3O/c1-8-10(11)9(2)13(12-8)6-4-3-5-7-14/h14H,3-7,11H2,1-2H3 |
InChI Key |
ZBHHAYLCYNKHAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCCCO)C)N |
Origin of Product |
United States |
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